(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acrylamide
CAS No.: 1203437-06-2
Cat. No.: VC7140257
Molecular Formula: C24H22N4O3
Molecular Weight: 414.465
* For research use only. Not for human or veterinary use.
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acrylamide - 1203437-06-2](/images/structure/VC7140257.png)
CAS No. | 1203437-06-2 |
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Molecular Formula | C24H22N4O3 |
Molecular Weight | 414.465 |
IUPAC Name | (E)-3-(1,3-benzodioxol-5-yl)-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]prop-2-enamide |
Standard InChI | InChI=1S/C24H22N4O3/c29-24(12-4-17-3-10-21-22(15-17)31-16-30-21)25-19-7-5-18(6-8-19)20-9-11-23(27-26-20)28-13-1-2-14-28/h3-12,15H,1-2,13-14,16H2,(H,25,29)/b12-4+ |
Standard InChI Key | NXBGTNBOPOXTOP-UUILKARUSA-N |
SMILES | C1CCN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C=CC4=CC5=C(C=C4)OCO5 |
Structural Overview
This compound features:
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Benzo[d]13dioxole group: A fused aromatic ring system containing oxygen atoms, often associated with bioactive properties.
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Acrylamide moiety: The (E)-configuration of the double bond suggests a specific geometric arrangement, which could influence its reactivity and biological interactions.
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Pyridazine ring: A six-membered heterocyclic ring with two nitrogen atoms, known for its pharmacological relevance.
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Pyrrolidine substituent: A saturated five-membered nitrogen-containing ring that enhances solubility and bioavailability.
The combination of these structural elements indicates potential biological activity, particularly in medicinal chemistry.
Synthesis Pathway
Although specific synthetic routes for this compound are not directly available in the provided sources, similar compounds are typically synthesized via:
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Condensation Reactions: The acrylamide moiety is often introduced through condensation between an amine and an acrylate derivative.
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Heterocyclic Assembly: Pyridazine rings are commonly synthesized via cyclization reactions involving hydrazines and diketones or similar precursors.
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Functionalization of Aromatic Rings: The benzo[d] dioxole unit can be incorporated through electrophilic aromatic substitution or coupling reactions.
For example, chalcone derivatives containing benzo[d] dioxole have been synthesized using base-catalyzed aldol condensation between benzaldehyde derivatives and ketones .
Pharmacological Relevance
Compounds containing similar structural motifs have demonstrated:
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Antibacterial Activity: Derivatives of benzo[d] dioxole exhibit strong activity against Gram-positive and Gram-negative bacteria .
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Anti-inflammatory Properties: Acrylamide derivatives have been investigated for their ability to modulate inflammatory pathways .
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Anticancer Potential: Pyridazine-containing molecules are known to inhibit enzymes involved in cancer progression, such as tyrosine kinases .
Given these precedents, this compound may exhibit similar bioactivities and could be a candidate for drug development.
Material Science
The electronic properties of the benzo[d] dioxole group suggest potential applications in organic electronics or as ligands in coordination chemistry.
Characterization Techniques
To confirm the identity and purity of this compound, the following analytical methods are commonly employed:
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NMR Spectroscopy:
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Mass Spectrometry (MS):
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Used to determine the molecular weight and fragmentation pattern.
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Infrared (IR) Spectroscopy:
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Characteristic peaks include:
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C=O stretch (~1650 cm) for the acrylamide group.
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Aromatic C-H stretches (~3100 cm).
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X-ray Crystallography:
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Provides detailed information on the three-dimensional arrangement of atoms.
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Research Implications
The unique combination of functional groups in this compound makes it a promising candidate for further research in medicinal chemistry and material science. Its synthesis could also inspire new methodologies for constructing complex heterocyclic systems.
Further studies are needed to evaluate its biological activity and optimize its properties for specific applications.
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